molecular formula C20H14BrN3O2 B12215391 4-bromo-N-(2-methoxy-1-phenazinyl)benzamide CAS No. 303126-24-1

4-bromo-N-(2-methoxy-1-phenazinyl)benzamide

Cat. No.: B12215391
CAS No.: 303126-24-1
M. Wt: 408.2 g/mol
InChI Key: LHEJISHZTQUAOA-UHFFFAOYSA-N
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Description

Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- is a complex organic compound with the molecular formula C20H14BrN3O2 This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenazine moiety attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by the introduction of the methoxy and phenazine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like column chromatography and recrystallization is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- involves its interaction with specific molecular targets and pathways. The phenazine moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromine and methoxy groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-bromo-N-methoxy-N,2-dimethyl-: Similar structure but lacks the phenazine moiety.

    4-bromo-N-(2-phenazinyl)benzamide: Similar structure but lacks the methoxy group.

Uniqueness

Benzamide, 4-bromo-N-(2-methoxy-1-phenazinyl)- is unique due to the presence of both the methoxy and phenazine groups, which confer distinct chemical and biological properties

Properties

CAS No.

303126-24-1

Molecular Formula

C20H14BrN3O2

Molecular Weight

408.2 g/mol

IUPAC Name

4-bromo-N-(2-methoxyphenazin-1-yl)benzamide

InChI

InChI=1S/C20H14BrN3O2/c1-26-17-11-10-16-18(23-15-5-3-2-4-14(15)22-16)19(17)24-20(25)12-6-8-13(21)9-7-12/h2-11H,1H3,(H,24,25)

InChI Key

LHEJISHZTQUAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC3=CC=CC=C3N=C2C=C1)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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